N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea
Description
N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea is a urea derivative characterized by a 4-fluorophenyl carbamothioyl group, an ethylamino linker, and a methylurea terminal.
Properties
CAS No. |
921225-60-7 |
|---|---|
Molecular Formula |
C11H15FN4OS |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-[2-[(4-fluorophenyl)carbamothioylamino]ethyl]-3-methylurea |
InChI |
InChI=1S/C11H15FN4OS/c1-13-10(17)14-6-7-15-11(18)16-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H2,13,14,17)(H2,15,16,18) |
InChI Key |
NDBACSYMMYCPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCCNC(=S)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea typically involves the reaction of 4-fluoroaniline with carbon disulfide and methyl isocyanate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamothioyl intermediate. The intermediate is then reacted with N-methylurea under controlled temperature and pressure conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Stability and Reactivity
Table 1: Key Structural and Spectroscopic Comparisons
Key Observations:
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and compound 8i () enhances stability, as reflected in the high yields (81.26–87.22%) of fluorinated analogs compared to brominated derivatives (e.g., 83.16% for 8j) .
- Solubility and Bioavailability : The methylurea group in the target compound may improve solubility compared to bulkier substituents like the isopropylphenanthrene in 8i or the pyrimidinyl group in compounds .
Biological Activity
N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound this compound can be characterized by its unique functional groups, which include a fluorophenyl moiety and a carbamothioyl group. These structural features are crucial for its interaction with biological targets.
1. Antibacterial Activity
Research has shown that derivatives of thiourea, including compounds similar to this compound, exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 40 to 50 µg/mL against various strains, including E. faecalis, P. aeruginosa, and K. pneumoniae .
- Comparative Efficacy : The antibacterial activity was comparable to standard antibiotics like ceftriaxone, with inhibition zones measuring up to 30 mm for certain strains .
2. Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied, revealing promising results:
- Cell Line Studies : The compound demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating effective cytotoxicity .
- Mechanism of Action : It appears that these compounds target specific molecular pathways involved in cancer progression, such as inhibiting angiogenesis and disrupting cancer cell signaling .
| Cell Line | IC50 (µM) |
|---|---|
| Pancreatic Cancer | 7 |
| Prostate Cancer | 14 |
| Breast Cancer | 3 |
3. Anti-inflammatory Activity
Thiourea derivatives are also recognized for their anti-inflammatory effects:
- Inhibition of Inflammatory Markers : Compounds have been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting their potential utility in treating inflammatory diseases .
- Case Studies : Specific studies have highlighted the efficacy of these compounds in models of rheumatoid arthritis and other inflammatory conditions.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Cycle Arrest : Evidence suggests that treated cancer cells exhibit cell cycle arrest at the S phase, leading to apoptosis .
- Reactive Oxygen Species (ROS) : Some studies indicate that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
